Dimethyl sulfite

Description

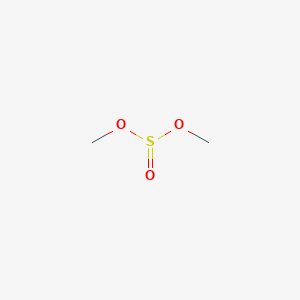

Structure

3D Structure

Properties

IUPAC Name |

dimethyl sulfite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O3S/c1-4-6(3)5-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDUPRNVPXOHWIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COS(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060665 | |

| Record name | Dimethyl sulfite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [MSDSonline] | |

| Record name | Dimethyl sulfite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9051 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

616-42-2 | |

| Record name | Dimethyl sulfite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl sulfite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl sulfite | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfurous acid, dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl sulfite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl sulphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL SULFITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JFA40S66P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dimethyl Sulfite: A Technical Guide for Chemical Researchers and Drug Development Professionals

An In-depth Overview of the Chemical Formula, Structure, Properties, Synthesis, and Applications of Dimethyl Sulfite

Abstract

This compound ((CH₃O)₂SO), a sulfite ester with the chemical formula C₂H₆O₃S, is a versatile compound with applications ranging from a polymer additive to a potential high-energy battery electrolyte solvent. This technical guide provides a comprehensive overview of this compound, including its chemical formula, structure, physical and chemical properties, detailed synthesis protocols, and spectroscopic data. Furthermore, this document explores its applications, particularly its emerging role as a methylating agent in organic synthesis, which is of significant interest to drug development professionals.

Chemical Formula and Structure

The chemical formula for this compound is (CH₃O)₂SO or C₂H₆O₃S. The molecule consists of a central sulfur atom double-bonded to one oxygen atom and single-bonded to two methoxy groups (-OCH₃).

The this compound molecule can exist in several conformations. Theoretical studies and matrix-isolation Fourier transform infrared (FTIR) spectroscopy have shown that the most stable conformer is the GG (gauche-gauche) conformer, where each C-O bond is gauche to the S=O bond.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₆O₃S | |

| Molar Mass | 110.13 g/mol | |

| Appearance | Clear, colorless liquid | |

| Density | 1.294 g/mL at 25 °C | |

| Boiling Point | 126-127 °C | |

| Refractive Index | n20/D 1.410 | |

| Flash Point | 38 °C (100.4 °F) - closed cup | |

| CAS Number | 616-42-2 | |

| SMILES | COS(=O)OC | |

| InChI | 1S/C2H6O3S/c1-4-6(3)5-2/h1-2H3 | |

| InChIKey | BDUPRNVPXOHWIL-UHFFFAOYSA-N |

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound involves the reaction of thionyl chloride (SOCl₂) with methanol (CH₃OH). The reaction is typically carried out in a 1:2 molar ratio of thionyl chloride to methanol and can be catalyzed by a tertiary amine base.

Reaction Mechanism

The reaction likely proceeds through a chlorosulfinate intermediate (MeOS(O)Cl), which is then attacked by a second molecule of methanol to yield this compound and hydrogen chloride. The tertiary amine base acts as a scavenger for the HCl produced.

Caption: Generalized reaction pathway for the synthesis of this compound.

Experimental Protocol (Generalized)

-

Materials: Thionyl chloride, anhydrous methanol, a tertiary amine (e.g., pyridine or triethylamine), and a dry, inert solvent (e.g., diethyl ether or dichloromethane).

-

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon), a solution of anhydrous methanol and the tertiary amine in the inert solvent is cooled in an ice bath.

-

Thionyl chloride is added dropwise from the dropping funnel to the cooled solution with vigorous stirring. The rate of addition should be controlled to maintain a low reaction temperature.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period to ensure the reaction goes to completion.

-

The resulting mixture is then filtered to remove the tertiary amine hydrochloride salt.

-

The filtrate is washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by washing with brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

-

The solvent is removed under reduced pressure.

-

The crude this compound is then purified by fractional distillation under reduced pressure.

-

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound shows a single peak corresponding to the six equivalent protons of the two methyl groups.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.64 | Singlet | 6H | -OCH₃ |

Note: The exact chemical shift may vary slightly depending on the solvent used.

Mass Spectrometry

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 110. Key fragmentation patterns include the loss of a methoxy group and other fragments.

| m/z | Relative Intensity | Assignment |

| 110 | 12.9% | [M]⁺ |

| 79 | 100.0% | [CH₃OSO]⁺ |

| 65 | 3.6% | [CHSO]⁺ |

| 45 | 8.9% | [CHO₂]⁺ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule. Key vibrational frequencies include:

-

S=O stretching: Strong absorption band typically in the region of 1200-1250 cm⁻¹.

-

C-O stretching: Strong absorption bands in the region of 1000-1100 cm⁻¹.

-

C-H stretching: Absorption bands in the region of 2900-3000 cm⁻¹.

Applications in Research and Drug Development

While this compound has established uses as a polymer additive and a potential battery electrolyte, its utility in organic synthesis, particularly as a methylating agent, is gaining attention in the field of drug development.

Methylating Agent

This compound can serve as a methylating agent for various nucleophiles. Although less reactive than dimethyl sulfate, its use can offer advantages in certain synthetic contexts.

Caption: Generalized experimental workflow for a methylation reaction using this compound.

Biological Activity and Signaling Pathways

Currently, there is limited direct evidence in the scientific literature implicating this compound in specific biological signaling pathways. Its metabolite, dimethyl sulfoxide (DMSO), is well-known for its biological effects and its use as a solvent in biological assays. Any biological effects observed when using this compound in a biological system should be carefully evaluated for the potential influence of its hydrolysis to methanol and sulfurous acid, or its metabolism.

Safety Information

This compound is a flammable liquid and vapor. It is also an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical compound with a well-defined structure and a range of useful properties. Its synthesis from readily available starting materials and its emerging applications in organic synthesis make it a compound of interest for researchers and professionals in drug development. This guide provides a foundational understanding of its chemistry and handling, which can aid in its safe and effective use in a laboratory setting.

A Comprehensive Technical Guide to the Physical Properties of Dimethyl Sulfite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl sulfite ((CH₃O)₂SO), a sulfite ester, is a colorless liquid utilized as an additive in some polymers to prevent oxidation and is explored as a potentially useful high-energy battery electrolyte solvent.[1] Its distinct physical properties are crucial for its application in various chemical syntheses and industrial processes. This guide provides an in-depth overview of the core physical characteristics of this compound, detailed experimental protocols for their measurement, and visualizations of relevant chemical and experimental workflows.

Physical Properties of this compound

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison. These values have been compiled from various chemical data sources.

| Property | Value |

| Molecular Formula | C₂H₆O₃S |

| Molecular Weight | 110.13 g/mol [1][2][3][4] |

| Appearance | Clear, colorless to light yellow liquid[1][2][3][5] |

| Density | 1.294 g/mL at 25 °C[6][7][8][9] |

| 1.290 g/mL[2][4] | |

| Boiling Point | 126-127 °C[2][6][7][8] |

| 126 °C[1][4][5] | |

| Melting Point | 0 °C[8] |

| Refractive Index (n₂₀/D) | 1.4085 to 1.4105[2][10] |

| 1.410[7][9] | |

| 1.409[4] | |

| Flash Point | 30 °C (closed cup)[2][11] |

| 38 °C (closed cup)[6][7] | |

| Vapor Pressure | 14.4 mmHg at 25 °C[8][12] |

| Solubility | Very soluble in water[2][5]. Soluble in DMF, slightly soluble in nonpolar solvents.[2] |

| Surface Tension | 34.23 dyn/cm[4] |

| Dipole Moment | 2.84 D[4] |

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physical properties of liquid this compound.

Determination of Boiling Point (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure. The Thiele tube method is a common and efficient technique for this measurement.[13]

-

Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), rubber band, heating oil (e.g., mineral oil), and a heat source (Bunsen burner).

-

Procedure:

-

Fill the Thiele tube with heating oil to a level just above the top of the side arm.

-

Place a small amount (approx. 0.5 mL) of this compound into the small test tube.

-

Insert the capillary tube, sealed end up, into the this compound sample.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb.

-

Suspend the thermometer and sample assembly in the Thiele tube, ensuring the sample is immersed in the oil.[13]

-

Gently heat the side arm of the Thiele tube with a small flame. This design promotes convection, ensuring uniform heating of the oil bath.

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the temperature is just above the boiling point.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[14]

-

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance. A pycnometer, or specific gravity bottle, is used for precise density measurements of liquids.[11][15]

-

Apparatus: Pycnometer (a glass flask with a close-fitting stopper containing a capillary tube), analytical balance, and a constant temperature water bath.

-

Procedure:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer on an analytical balance (m₁).

-

Fill the pycnometer with distilled water of a known temperature and density. Insert the stopper, allowing excess water to exit through the capillary. Ensure no air bubbles are trapped.

-

Place the filled pycnometer in a constant temperature water bath (e.g., 25 °C) to allow it to reach thermal equilibrium.

-

Remove the pycnometer, carefully dry the exterior, and weigh it (m₂).

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with this compound, and repeat steps 3-5 to obtain the weight of the pycnometer filled with the sample (m₃).

-

Calculation:

-

Mass of water = m₂ - m₁

-

Volume of pycnometer (at 25 °C) = (Mass of water) / (Density of water at 25 °C)

-

Mass of this compound = m₃ - m₁

-

Density of this compound = (Mass of this compound) / (Volume of pycnometer)

-

-

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is measured using an Abbe refractometer.[6][16]

-

Apparatus: Abbe refractometer, constant temperature water bath, light source (typically a sodium lamp or white light with a compensator), and a dropper.

-

Procedure:

-

Ensure the refractometer prisms are clean and dry.

-

Calibrate the instrument using a standard sample with a known refractive index, such as distilled water (n_D = 1.3330 at 20 °C).[6]

-

Connect the refractometer to a constant temperature water bath set to the desired temperature (e.g., 20 °C). Allow time for the prisms to equilibrate.

-

Using a clean dropper, place 2-3 drops of this compound onto the surface of the measuring prism.

-

Close the hinged prism assembly gently. The liquid will form a thin film between the two prisms.

-

Look through the eyepiece and adjust the light source and mirror for optimal illumination.

-

Rotate the coarse adjustment knob until the light and dark fields appear in the field of view.

-

If color fringes are visible at the borderline, turn the compensator knob until the boundary becomes a sharp, achromatic line.

-

Turn the fine adjustment knob to center the sharp boundary line precisely on the crosshairs of the eyepiece.

-

Read the refractive index value directly from the instrument's scale.

-

Determination of Viscosity (Ostwald Viscometer)

Viscosity is a measure of a fluid's resistance to flow. The Ostwald viscometer, a type of capillary viscometer, is commonly used to measure the viscosity of liquids.[4][7]

-

Apparatus: Ostwald viscometer, constant temperature water bath, stopwatch, pipette, and a suction bulb.

-

Procedure:

-

Clean and dry the viscometer thoroughly.

-

Mount the viscometer vertically in a constant temperature water bath.

-

Using a pipette, introduce a precise volume of a reference liquid (e.g., water) into the larger bulb of the viscometer.

-

Allow the viscometer to reach thermal equilibrium with the bath (at least 30 minutes).[7]

-

Using a suction bulb, draw the liquid up through the capillary tube until the meniscus is above the upper timing mark (E).

-

Release the suction and accurately measure the time (t₁) it takes for the meniscus to fall from the upper mark (E) to the lower mark (F).

-

Repeat the measurement several times to ensure consistency.

-

Clean and dry the viscometer, then repeat the entire procedure with this compound to obtain its flow time (t₂).

-

Calculation: The viscosity of the unknown liquid (η₂) can be calculated relative to the reference liquid (η₁) using the following formula, provided the densities (ρ₁ and ρ₂) are known:

-

η₂ / η₁ = (ρ₂ * t₂) / (ρ₁ * t₁)

-

-

Visualizations

The following diagrams illustrate key processes and relationships relevant to the study of this compound.

Caption: Synthesis pathway for this compound.

Caption: Workflow for physical property analysis.

Caption: Influence of intermolecular forces.

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. Determination of viscosity of liquid using Ostwald’s viscometer [pharmacyinfoline.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. scribd.com [scribd.com]

- 5. quora.com [quora.com]

- 6. hinotek.com [hinotek.com]

- 7. Determination of Viscosity by Using Ostwald-type, Suspended-level and Rotating Viscometer | Pharmaguideline [pharmaguideline.com]

- 8. ised-isde.canada.ca [ised-isde.canada.ca]

- 9. scribd.com [scribd.com]

- 10. CN1339033A - Method of producing this compound - Google Patents [patents.google.com]

- 11. che.utah.edu [che.utah.edu]

- 12. Properties of Liquids [chemed.chem.purdue.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. uomus.edu.iq [uomus.edu.iq]

- 15. fpharm.uniba.sk [fpharm.uniba.sk]

- 16. wp.optics.arizona.edu [wp.optics.arizona.edu]

Synthesis of Dimethyl Sulfite: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the synthesis of dimethyl sulfite from thionyl chloride and methanol. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The document details the underlying chemical principles, a step-by-step experimental protocol, and critical safety considerations. Quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams generated with Graphviz to facilitate understanding.

Introduction

This compound ((CH₃O)₂SO) is a sulfite ester that finds applications in various domains, including as an additive in polymers to prevent oxidation and as a potential high-energy battery electrolyte solvent.[1] The most common laboratory and industrial synthesis method involves the reaction of thionyl chloride (SOCl₂) with methanol (CH₃OH).[1] This reaction is favored for its straightforwardness and the availability of the starting materials. However, the reaction is exothermic and produces corrosive hydrogen chloride (HCl) gas as a byproduct, necessitating careful handling and specific experimental setups.

This guide will cover the essential aspects of this synthesis, including the reaction mechanism, a detailed experimental procedure, purification techniques, and characterization of the final product.

Reaction Mechanism and Stoichiometry

The synthesis of this compound from thionyl chloride and methanol proceeds through a two-step nucleophilic substitution reaction. Initially, one molecule of methanol reacts with thionyl chloride to form the intermediate methyl chlorosulfite (CH₃OS(O)Cl). This intermediate is then attacked by a second molecule of methanol to yield this compound and hydrogen chloride.

The overall balanced chemical equation is:

SOCl₂ + 2 CH₃OH → (CH₃O)₂SO + 2 HCl

The reaction is typically carried out using a 1:2 molar ratio of thionyl chloride to methanol to ensure the complete conversion of the thionyl chloride.[1] The presence of a tertiary amine base can be used to catalyze the reaction.[1]

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the product.

Table 1: Properties of Reactants

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Thionyl Chloride | SOCl₂ | 118.97 | 74.6 | 1.638 |

| Methanol | CH₃OH | 32.04 | 64.7 | 0.792 |

Table 2: Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂H₆O₃S | [1] |

| Molar Mass | 110.13 g/mol | [1] |

| Appearance | Clear liquid | [1] |

| Density | 1.29 g/cm³ | [1] |

| Boiling Point | 126 °C | [1] |

| Refractive Index (n20/D) | 1.410 | [2] |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Peaks/Shifts |

| FTIR (cm⁻¹) | The vibrational spectra of this compound have been studied in detail, with the GG conformer being the most stable.[3][4] |

| ¹H NMR | Spectra available. |

| ¹³C NMR | Spectra available. |

| GC-MS | The presence of this compound can be identified by its characteristic ion fragments. |

Experimental Protocol

This protocol is adapted from a similar procedure for the synthesis of n-butyl sulfite and should be performed by personnel with appropriate training in experimental organic chemistry.[5] All operations should be conducted in a well-ventilated fume hood.

4.1. Materials and Equipment

-

Chemicals:

-

Thionyl chloride (redistilled, fraction boiling at 78-80°C)[5]

-

Dry methanol

-

-

Equipment:

-

Three-necked round-bottom flask

-

Mercury-sealed stirrer

-

Thermometer

-

Condenser

-

Dropping funnel

-

Ice-water bath

-

Heating mantle or oil bath

-

Gas trap for absorbing hydrogen chloride

-

Modified Claisen flask with a fractionating side arm for distillation

-

Vacuum source

-

4.2. Procedure

-

Reaction Setup: In a three-necked flask fitted with a stirrer, thermometer, condenser, and dropping funnel, place 9.2 moles of dry methanol.[5] The condenser should be connected to a gas trap to absorb the evolved hydrogen chloride.

-

Addition of Thionyl Chloride: Over a period of two hours, add 4.2 moles of thionyl chloride dropwise with constant stirring.[5]

-

Temperature Control: During the initial addition of thionyl chloride, maintain the reaction temperature between 35-45°C by using an ice-water bath.[5] Significant heat is evolved at the beginning of the reaction.[5] Once the evolution of hydrogen chloride begins, the external cooling can be removed, and a small flame or heating mantle may be required to maintain the temperature in the same range as the reaction becomes endothermic.[5]

-

Reaction Completion: After the complete addition of thionyl chloride, gradually increase the temperature to the boiling point of the mixture over 30 minutes to drive the reaction to completion and remove the remaining dissolved hydrogen chloride.[5]

-

Work-up and Purification:

-

Transfer the reaction mixture to a modified Claisen flask equipped with a fractionating side arm.[5]

-

Perform fractional distillation under reduced pressure.[5]

-

A fore-run consisting mainly of unreacted methanol will be collected first.[5]

-

Collect the fraction boiling at the appropriate temperature for this compound under the applied vacuum. For n-butyl sulfite, the boiling point is 109–115°/15 mm.[5] The boiling point of this compound is 126°C at atmospheric pressure.[1]

-

4.3. Expected Yield

The reported yield for the synthesis of n-butyl sulfite using a similar procedure is between 77-84%.[5] A similar yield can be anticipated for this compound, though optimization of reaction conditions may be necessary.

Safety Precautions

Thionyl chloride is a corrosive and toxic substance that reacts violently with water. It is crucial to handle it with extreme care in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.

-

Reaction with Water: Thionyl chloride reacts exothermically with water to produce sulfur dioxide and hydrochloric acid.[6] Ensure all glassware is dry before use.

-

Inhalation: Inhalation of thionyl chloride vapors can cause severe irritation to the respiratory tract.

-

Skin and Eye Contact: Contact with skin and eyes can cause severe burns. In case of contact, immediately flush with copious amounts of water and seek medical attention.

-

Byproduct Handling: The reaction generates a significant amount of hydrogen chloride gas, which is corrosive and toxic. A gas trap containing a basic solution (e.g., sodium hydroxide) must be used to neutralize the evolved HCl.

Visualization of Processes

6.1. Reaction Pathway

Caption: Reaction pathway for the synthesis of this compound.

6.2. Experimental Workflow

Caption: Workflow for this compound synthesis and purification.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 亜硫酸ジメチル 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Matrix isolation FTIR spectroscopic and theoretical study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chemrxiv.org [chemrxiv.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Conformations and Stability of the Dimethyl Sulfite Molecule

Abstract

This compound ((CH₃O)₂SO) is a molecule of significant interest due to its applications as a polymer additive and a potential high-energy battery electrolyte solvent.[1] A thorough understanding of its conformational landscape and stability is crucial for elucidating its chemical reactivity and physical properties. This technical guide provides a comprehensive overview of the conformational isomers of this compound, their relative stabilities, and the energetic barriers to their interconversion. The information presented herein is a synthesis of findings from matrix-isolation Fourier transform infrared (FTIR) spectroscopy and advanced computational studies.[2][3]

Conformational Isomers of this compound

The this compound molecule exhibits rotational isomerism, resulting in several distinct conformations. Theoretical and experimental studies have identified three low-energy conformers that have significant populations in the gas phase at room temperature: GG, GT, and GG'.[2] The most stable of these is the GG conformer, where each C–O bond is gauche with respect to the S=O bond.[1]

The designations GG, GT, and GG' refer to the torsional (dihedral) angles around the S-O bonds. Specifically, they describe the relationship between the two C-O bonds relative to the S=O bond.

Relative Stability and Energetics

Computational studies, specifically using Density Functional Theory (DFT) at the B3LYP level with an augmented correlation-consistent basis set (aug-cc-pVDZ), have been employed to determine the relative energies of these conformers.[2] The GG conformer is the global minimum on the potential energy surface.

Table 1: Relative Energies of this compound Conformers [2]

| Conformer | Relative Energy (kJ/mol) |

| GG | 0.00 (Most Stable) |

| GT | 0.83 |

| GG' | 1.18 |

The interconversion between these conformers involves surmounting specific energy barriers. These barriers have also been elucidated through theoretical calculations and are critical for understanding the conformational dynamics of the molecule.[2]

Table 2: Interconversion Energy Barriers for this compound Conformers [2]

| Isomerization Process | Energy Barrier (kJ/mol) |

| GG' → GT | 1.90 |

| GT → GG | 9.64 |

Structural Parameters

The geometry of each conformer is defined by its characteristic bond lengths, bond angles, and, most importantly, dihedral angles. The key dihedral angles that define the GG, GT, and GG' conformations are provided below.

Table 3: Defining Dihedral Angles for this compound Conformers [2]

| Conformer | O₄=S₁–O₂–C₅ (°) | O₄=S₁–O₃–C₉ (°) |

| GG | 73.2 | 70.8 |

| GT | 68.5 | -173.2 |

| GG' | 85.7 | -85.7 |

Atom numbering corresponds to the standard representation used in computational studies.

Conformational Interconversion Pathway

The relative energies of the conformers and the barriers between them define the potential energy surface for the internal rotation of the methoxy groups. The GG' conformer can readily convert to the more stable GT form due to a low energy barrier. The subsequent conversion from GT to the most stable GG conformer requires overcoming a significantly higher energy barrier.

Caption: Potential energy pathway for the interconversion of this compound conformers.

Experimental Protocols

Matrix Isolation Fourier Transform Infrared (FTIR) Spectroscopy

A key experimental technique for studying the conformations of this compound is matrix isolation FTIR spectroscopy.[2][3] This method allows for the trapping and stabilization of different conformers at low temperatures, enabling their individual spectroscopic characterization.

Experimental Workflow:

-

Sample Preparation: Gaseous this compound (e.g., 99% purity from Aldrich) is mixed with a large excess of an inert matrix gas, such as argon, krypton, or xenon.[2]

-

Deposition: The gas mixture is deposited onto a cold substrate (e.g., a CsI window) maintained at cryogenic temperatures (typically around 10-30 K) by a closed-cycle helium refrigeration system.[2]

-

Spectroscopic Measurement: Infrared spectra of the isolated molecules within the solid matrix are recorded using an FTIR spectrometer (e.g., a Mattson Infinity 60AR Series) with a suitable detector (e.g., deuterated triglycine sulfate - DTGS).[2]

-

Conformational Cooling and Annealing: The relative populations of the trapped conformers can be influenced by the deposition temperature and by controlled heating of the matrix (annealing). Annealing experiments demonstrate the conversion of less stable conformers (like GG') to more stable ones (GT and subsequently GG), confirming the theoretically predicted energy landscape.[2] For instance, in argon and krypton matrices, increasing the temperature first promotes the GG' to GT isomerization, and at higher temperatures, the GT to GG conversion occurs.[2]

Caption: Generalized workflow for matrix isolation FTIR spectroscopy of this compound.

Computational Methods

Theoretical calculations are indispensable for interpreting experimental spectra and providing a detailed energetic and structural picture of the conformational landscape.

Computational Protocol:

-

Methodology: Calculations are typically performed using Density Functional Theory (DFT), often with the B3LYP functional.[2]

-

Basis Set: A high-level basis set, such as the augmented correlation-consistent polarized valence basis set of quadruple-zeta quality (aug-cc-pQVZ), is used for accurate energy predictions.[2]

-

Calculations Performed:

-

Geometry Optimization: The molecular structure of each potential conformer is optimized to find its lowest energy geometry.

-

Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to aid in the assignment of experimental IR spectra.

-

Potential Energy Surface Scan: The potential energy is calculated as a function of the key dihedral angles to map the interconversion pathways and locate the transition states between conformers. This allows for the determination of the energy barriers.

-

Conclusion

The conformational behavior of this compound is characterized by the presence of three low-energy isomers: GG, GT, and GG'. The GG conformer is the most stable, and the energetic barriers to interconversion have been well-defined through a combination of matrix isolation FTIR spectroscopy and high-level computational studies.[2] This detailed understanding of the structure, stability, and dynamics of this compound is fundamental for predicting its behavior in various applications, from materials science to synthetic chemistry, and provides a solid foundation for further research in the field.

References

Spectroscopic Characterization of Dimethyl Sulfite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for dimethyl sulfite, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and a workflow for spectroscopic analysis are also presented to aid in the characterization of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Multiplicity | Solvent | Spectrometer Frequency |

| 3.639 | Singlet | CDCl3 | 300 MHz |

Table 2: 13C NMR Spectroscopic Data for this compound [2]

| Chemical Shift (δ) ppm | Solvent |

| 53.5 | Not specified |

Infrared (IR) Spectroscopy

A detailed study of the matrix-isolation Fourier transform infrared (FTIR) spectroscopy of this compound has identified various vibrational modes. The most stable conformer is the GG conformer[3][4].

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm-1) | Assignment |

| ~2950 | C-H stretch |

| ~1200 | S=O stretch |

| ~1000 | C-O stretch |

| ~750 | S-O stretch |

Note: The exact peak positions can vary depending on the experimental conditions (e.g., phase, solvent).

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound [5]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 110 | 100 | [M]+ (Molecular Ion) |

| 95 | ~50 | [M - CH3]+ |

| 79 | ~40 | [M - OCH3]+ |

| 64 | ~30 | [SO2]+ |

| 45 | ~80 | [CHO2]+ |

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. 1H and 13C NMR Spectroscopy

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the neat liquid in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3). The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: A standard NMR spectrometer (e.g., Bruker, 300 MHz or higher) is used for data acquisition.

-

1H NMR Parameters:

-

Number of Scans: Typically 8-16 scans are sufficient.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is used.

-

Pulse Width: A standard 90° pulse is applied.

-

Spectral Width: A spectral width of approximately 10-15 ppm is set.

-

-

13C NMR Parameters:

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of 13C.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is used.

-

Pulse Program: A proton-decoupled pulse program is typically used to simplify the spectrum.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier Transform Infrared (FT-IR) Spectroscopy

2.2.1. Neat Liquid FT-IR

-

Sample Preparation: A single drop of neat this compound is placed between two salt plates (e.g., NaCl or KBr). The plates are gently pressed together to form a thin liquid film.

-

Instrumentation: A standard FT-IR spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean, empty salt plates is first recorded.

-

The sample is then placed in the IR beam path, and the sample spectrum is recorded.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Spectral Range: Typically scanned from 4000 to 400 cm-1.

-

Resolution: A resolution of 4 cm-1 is generally sufficient.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

2.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) is prepared.

-

Instrumentation: A GC-MS system equipped with a suitable capillary column (e.g., a non-polar or weakly polar column like DB-5ms) is used.

-

GC Parameters:

-

Injection Volume: 1 µL of the sample solution is injected.

-

Injector Temperature: Typically set to 250 °C.

-

Oven Temperature Program: A temperature ramp is used to separate the components of the sample. For a volatile compound like this compound, a starting temperature of around 50 °C held for a few minutes, followed by a ramp of 10-20 °C/min to a final temperature of 200-250 °C is a common starting point.

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

-

Mass Range: A scan range of m/z 35-200 is appropriate to detect the molecular ion and expected fragments.

-

Ion Source Temperature: Typically maintained around 230 °C.

-

Quadrupole Temperature: Typically maintained around 150 °C.

-

-

Data Analysis: The resulting mass spectrum for the chromatographic peak corresponding to this compound is analyzed for the molecular ion and fragmentation pattern.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound, from sample preparation to structure elucidation.

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

References

- 1. This compound(616-42-2) 1H NMR spectrum [chemicalbook.com]

- 2. This compound | C2H6O3S | CID 69223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Matrix isolation FTIR spectroscopic and theoretical study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. This compound(616-42-2) MS [m.chemicalbook.com]

An In-depth Technical Guide on the Thermochemical Properties of Sulfurous Acid Dimethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of Dimethyl Sulfite

This compound is the dimethyl ester of sulfurous acid. It is a clear, colorless liquid with the following established properties:

| Property | Value |

| Molecular Formula | C₂H₆O₃S[1][2][3] |

| Molar Mass | 110.13 g·mol⁻¹[1][2][3] |

| Density | 1.294 g/mL at 25 °C[1][4] |

| Boiling Point | 126-127 °C[1][4] |

| Refractive Index | n20/D 1.410[1][4] |

| CAS Number | 616-42-2[1][4] |

Thermochemical Data Summary

A comprehensive search of scientific literature and chemical databases did not yield specific experimental values for the key thermochemical properties of this compound. The tables below are structured for the inclusion of such data once it is determined experimentally.

Table 1: Standard Enthalpy of Formation (ΔfH°) The standard enthalpy of formation is the change in enthalpy when one mole of a substance in its standard state is formed from its pure elements under standard conditions.

| Phase | ΔfH° (kJ/mol) | Temperature (K) | Method |

| Liquid | Data not available | 298.15 | Combustion Calorimetry |

| Gas | Data not available | 298.15 | - |

Table 2: Standard Molar Entropy (S°) The standard molar entropy is the entropy content of one mole of a substance under standard state conditions.

| Phase | S° (J/mol·K) | Temperature (K) | Method |

| Liquid | Data not available | 298.15 | Adiabatic Calorimetry |

| Gas | Data not available | 298.15 | Adiabatic Calorimetry & Vaporization Data |

Table 3: Molar Heat Capacity (Cp) Molar heat capacity is the amount of heat energy required to raise the temperature of one mole of a substance by one degree Kelvin.

| Phase | Cp (J/mol·K) | Temperature (K) | Method |

| Liquid | Data not available | 298.15 | Adiabatic Calorimetry |

| Gas | Data not available | 298.15 | - |

Experimental Protocols for Thermochemical Characterization

The determination of the thermochemical properties of a compound like this compound requires precise calorimetric measurements. The following sections detail the standard experimental methodologies.

Determination of Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) of an organic compound is typically determined by measuring its enthalpy of combustion (ΔcH°) using a bomb calorimeter.

Experimental Workflow:

Caption: Workflow for determining enthalpy of formation using combustion calorimetry.

Detailed Methodology:

-

Sample Preparation: A high-purity sample of this compound is accurately weighed and sealed in a container of known mass and heat of combustion, such as a gelatin capsule or a thin-walled glass ampoule.

-

Calorimetry: The sealed sample is placed in a crucible inside a high-pressure vessel, the "bomb." The bomb is filled with high-pressure pure oxygen (typically ~30 atm) and submerged in a precisely known quantity of water in an insulated container (the calorimeter).

-

Combustion: The sample is ignited electrically. The complete combustion of the sample releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise. This temperature change is measured with high precision (e.g., using a platinum resistance thermometer).

-

Calculation: The heat of combustion is calculated from the temperature rise and the pre-determined heat capacity of the calorimeter system. Corrections are applied for the energy of ignition and the formation of side products like nitric and sulfuric acids.

-

Hess's Law: The standard enthalpy of formation of this compound is then calculated using Hess's Law from its standard enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO₂(g), H₂O(l), and SO₂(g)).

Determination of Entropy and Heat Capacity via Adiabatic Calorimetry

Adiabatic heat-capacity calorimetry is used to measure the heat capacity of a substance from near absolute zero up to room temperature. These data are then used to calculate the standard molar entropy.

Experimental Workflow:

References

The Genesis of a Versatile Molecule: A Technical Guide to the Discovery and First Synthesis of Dimethyl Sulfite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the historical synthesis of dimethyl sulfite, a versatile sulfite ester with applications as a polymer additive and a potential high-energy battery electrolyte solvent. While the precise moment of its initial discovery remains historically ambiguous, the first well-documented synthesis, a landmark in organosulfur chemistry, is detailed herein. This document offers a comprehensive overview of the foundational preparative method, including detailed experimental protocols, quantitative data, and a visualization of the synthetic pathway.

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented below for easy reference.

| Property | Value | Reference(s) |

| Chemical Formula | C₂H₆O₃S | [1] |

| Molar Mass | 110.13 g·mol⁻¹ | [1] |

| Appearance | Clear, colorless liquid | [1] |

| Density | 1.29 g/cm³ (at 25 °C) | [1] |

| Boiling Point | 126 °C (259 °F; 399 K) | [1] |

| Refractive Index | n20/D 1.410 | N/A |

The First Documented Synthesis: Reaction of Thionyl Chloride and Methanol

The first well-documented synthesis of this compound was reported by W. Voss and E. Blanke in Justus Liebigs Annalen der Chemie in 1931.[1][2] This method, which remains a fundamental approach for the preparation of dialkyl sulfites, involves the reaction of thionyl chloride with methanol.[3][4] The overall balanced chemical equation for this reaction is:

SOCl₂ + 2 CH₃OH → (CH₃O)₂SO + 2 HCl

The reaction proceeds via the formation of a chlorosulfinate intermediate (MeOS(O)Cl), which then reacts with a second molecule of methanol to yield the final product.[1] The use of a tertiary amine base can catalyze the reaction.[1]

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from analogous procedures for the preparation of alkyl sulfites from an alcohol and thionyl chloride.[5]

Materials and Equipment:

-

Three-necked round-bottom flask

-

Mercury-sealed mechanical stirrer

-

Thermometer

-

Reflux condenser with a gas outlet connected to a trap for absorbing hydrogen chloride

-

Dropping funnel

-

Ice water bath

-

Heating mantle

-

Distillation apparatus (modified Claisen flask with a fractionating side arm)

-

Vacuum source

-

Dry methanol

-

Thionyl chloride (redistilled)

Procedure:

-

Reaction Setup: A three-necked flask is equipped with a mechanical stirrer, a thermometer, a reflux condenser connected to an HCl trap, and a dropping funnel. The flask is charged with a 1:2 molar ratio of thionyl chloride to dry methanol. For example, 4.2 moles of thionyl chloride (500 g) and 9.2 moles of methanol (295 g).[5][6]

-

Addition of Thionyl Chloride: The thionyl chloride is added dropwise to the methanol with continuous stirring. The reaction is exothermic, and the temperature of the reaction mixture should be maintained between 35–45 °C. The flask should be cooled with an ice water bath, especially during the initial phase of the addition.[5]

-

Reaction Progression: Once the evolution of hydrogen chloride gas begins, the cooling bath can be removed. The temperature is maintained at 35–45 °C, using a small flame or heating mantle if necessary, for the remainder of the thionyl chloride addition, which should take approximately two hours.[5]

-

Completion of Reaction: After the complete addition of thionyl chloride, the reaction mixture is gradually heated to its boiling point over 30 minutes. This step ensures the reaction goes to completion and removes any remaining dissolved hydrogen chloride.[5]

-

Purification by Fractional Distillation: The crude reaction mixture is then transferred to a modified Claisen flask with a fractionating side arm for purification. The product is fractionated under reduced pressure. An initial fraction, primarily consisting of unreacted methanol, is collected first. The main fraction, which is pure this compound, is then collected.[5]

Synthesis Workflow

The logical relationship of the synthesis of this compound from thionyl chloride and methanol is depicted in the following diagram.

Caption: Logical workflow for the synthesis of this compound.

References

The Ocean's Breath: A Technical Guide to the Natural Occurrence and Environmental Fate of Dimethyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl sulfide (DMS), a volatile organosulfur compound with the chemical formula (CH₃)₂S, is the most abundant biological sulfur compound emitted into the atmosphere.[1] Primarily of marine origin, DMS plays a crucial role in the global sulfur cycle and is hypothesized to influence climate through the formation of cloud condensation nuclei.[2][3] This technical guide provides an in-depth overview of the natural occurrence of DMS, its biosynthetic pathways, and its complex environmental fate, including its degradation in both marine and atmospheric environments. The information is tailored for researchers, scientists, and drug development professionals who may encounter this molecule in the context of marine natural products, atmospheric chemistry, or climate science.

Natural Occurrence of Dimethyl Sulfide

The primary source of oceanic DMS is the enzymatic breakdown of its precursor, dimethylsulfoniopropionate (DMSP), a secondary metabolite produced by many marine phytoplankton.[1]

Biosynthesis of Dimethylsulfoniopropionate (DMSP) in Marine Algae

DMSP is synthesized by a diverse range of marine algae, with particularly high production rates observed in the classes Dinophyceae (dinoflagellates) and Prymnesiophyceae (which includes coccolithophores).[2][4] The biosynthesis of DMSP in algae originates from the amino acid methionine. The pathway involves a series of enzymatic steps, including transamination, reduction, and S-methylation, leading to the formation of the intermediate 4-dimethylsulfonio-2-hydroxybutyrate (DMSHB), which is then oxidatively decarboxylated to yield DMSP.[5]

Release of DMS from DMSP

DMSP is released from phytoplankton cells into the surrounding seawater through various processes, including cell senescence, viral lysis, and grazing by zooplankton.[6] Once in the dissolved phase, DMSP is available for microbial degradation. The primary mechanism for DMS production is the cleavage of DMSP by the enzyme DMSP lyase, which is found in both some phytoplankton species and various marine bacteria.[7][8] This cleavage reaction yields DMS and acrylate.

Several distinct DMSP lyases have been identified in marine bacteria, including DddP, DddQ, DddW, DddL, DddY, DddK, DddD, and DddX, highlighting the diverse microbial capabilities for DMS production.[9][10]

Alternatively, DMSP can be degraded through a demethylation/demethiolation pathway, which does not produce DMS but instead yields methanethiol (MeSH).[6] This pathway is a significant sink for DMSP, and the partitioning between the cleavage and demethylation pathways is a key factor controlling the amount of DMS released into the environment.

Environmental Fate of Dimethyl Sulfide

Once produced in the marine environment, DMS is subject to several transformation and removal processes, both in the water column and in the atmosphere.

Fate in the Marine Environment

A significant portion of the DMS produced in the surface ocean is degraded by marine microorganisms.[4] This microbial consumption can occur under both oxic and anoxic conditions, with DMS being transformed into compounds such as dimethyl sulfoxide (DMSO), methyl mercaptan, and formaldehyde.[7]

Photolysis, the breakdown of molecules by light, is another important removal pathway for DMS in the sunlit surface ocean.[11][12] This process is primarily driven by ultraviolet (UV) radiation and is influenced by the presence of photosensitizers and inorganic components of seawater, such as nitrate.[7][8]

Fate in the Atmosphere

A fraction of the DMS produced in the surface ocean evades degradation and is emitted into the atmosphere, a process known as sea-to-air flux.[13] In the atmosphere, DMS is rapidly oxidized by a variety of radicals, primarily the hydroxyl radical (OH) during the day and the nitrate radical (NO₃) at night.[1] Halogen radicals (e.g., BrO, Cl) also contribute to DMS oxidation.[9][13]

The atmospheric oxidation of DMS is a complex process involving multiple reaction pathways, including H-abstraction and OH-addition.[2][14] These reactions lead to the formation of a variety of sulfur-containing products, including sulfur dioxide (SO₂), methanesulfonic acid (MSA), dimethyl sulfoxide (DMSO), and the recently discovered hydroperoxymethyl thioformate (HPMTF).[2][15][16] SO₂ and MSA are key precursors to the formation of sulfate aerosols, which can act as cloud condensation nuclei (CCN) and influence cloud properties and the Earth's radiation budget.[2][3]

Data Presentation: Quantitative Concentrations and Fluxes

The concentration of DMS in marine and atmospheric environments, as well as the flux between these two reservoirs, varies significantly in space and time. The following tables summarize representative quantitative data from the literature.

Table 1: Representative Concentrations of Dimethyl Sulfide in Seawater

| Oceanic Region | Concentration Range (nmol L⁻¹) | Mean Concentration (nmol L⁻¹) | Reference(s) |

| North Atlantic Ocean | 1.26 - 3.95 | - | [7] |

| Northwest Pacific Ocean | 0.63 - 2.28 | 1.08 ± 0.34 | [15] |

| Southern Ocean | Up to 27.9 | 6.2 ± 6.4 | [17] |

| Global Surface Seawater | - | ~2.26 (climatological) | [3] |

| Global Surface Seawater | - | ~1.71 (1998-2017 average) | [3] |

Table 2: Representative Concentrations of Dimethyl Sulfide in the Marine Atmosphere

| Region | Concentration Range | Mean Concentration | Reference(s) |

| Equatorial Pacific | 120 - 200 ng S m⁻³ | ~150 ng S m⁻³ | [9][16] |

| Northwest Pacific Ocean | 3 - 125 pptv | 46 ± 19 pptv | [15] |

| Southern Ocean | Up to 3.92 ppbv | 1.37 ± 0.56 ppbv | [17] |

| Various Marine Locations | 100 - 400 ng S m⁻³ | ~150 ng S m⁻³ | [9] |

Table 3: Representative Sea-to-Air Fluxes of Dimethyl Sulfide

| Oceanic Region | Flux Range (μmol m⁻² d⁻¹) | Mean Flux (μmol m⁻² d⁻¹) | Reference(s) |

| Northwest Pacific Ocean | 0.04 - 25.3 | 5.37 ± 3.86 | [15] |

| Global Ocean (Annual) | - | 17.2 Tg S yr⁻¹ (1998-2017) | [3] |

| Global Ocean (Annual) | - | 27.1 Tg S yr⁻¹ (climatological) | [3][15] |

Experimental Protocols

Accurate quantification of DMS and its precursor, DMSP, is essential for understanding their biogeochemical cycling. The following sections outline generalized methodologies for their analysis.

Determination of DMS in Seawater

A common method for the determination of DMS in seawater involves gas chromatography (GC) coupled with a sulfur-selective detector, such as a flame photometric detector (FPD) or a mass spectrometer (MS).[2][7]

1. Sample Collection and Filtration: Seawater samples are collected, typically using Niskin bottles on a CTD rosette. Care must be taken to minimize agitation and exposure to air to prevent DMS loss. Samples are then gently filtered, often through glass fiber filters (e.g., Whatman GF/F), to remove phytoplankton and other particulate matter.[12]

2. Pre-concentration: Due to the low concentrations of DMS in seawater, a pre-concentration step is usually necessary.

- Purge-and-Trap: An inert gas (e.g., nitrogen or helium) is bubbled through the water sample, stripping the volatile DMS. The DMS is then trapped on a cryogenically cooled adsorbent material (e.g., Tenax-TA).[7][12]

- Solid-Phase Microextraction (SPME): A fused silica fiber coated with a stationary phase is exposed to the headspace above the water sample, allowing DMS to adsorb onto the fiber.[2]

3. Gas Chromatographic Analysis: The trapped DMS is thermally desorbed and injected into a gas chromatograph. The GC column separates DMS from other volatile compounds. A typical column used is a DB-5 or similar non-polar column.

4. Detection and Quantification: The separated DMS is detected by a sulfur-selective detector. Quantification is achieved by comparing the peak area of the sample to that of a known standard. Isotope dilution methods using deuterated DMS (d6-DMS) as an internal standard can provide high precision and accuracy.[7]

Determination of DMSP in Seawater

DMSP is a non-volatile compound and is typically measured indirectly by converting it to DMS through alkaline hydrolysis.

1. Sample Preparation: Seawater samples are collected and filtered as for DMS analysis to separate the particulate DMSP (DMSPp, within cells) and dissolved DMSP (DMSPd, in the filtrate).

2. Alkaline Hydrolysis: A strong base, such as sodium hydroxide (NaOH), is added to the sample to raise the pH to >12. This quantitatively cleaves DMSP to DMS and acrylate.[6] The reaction is typically allowed to proceed for several hours to ensure complete conversion.

3. DMS Analysis: The resulting DMS is then measured using the same gas chromatographic methods described above. The concentration of DMSP is calculated from the measured DMS concentration based on a 1:1 stoichiometric conversion.

Measurement of Atmospheric DMS

Atmospheric DMS concentrations are also typically measured using gas chromatography.

1. Sample Collection: Whole air samples can be collected in electropolished stainless steel canisters.[10] Alternatively, DMS can be pre-concentrated by drawing a known volume of air through a trap containing an adsorbent material, such as gold wool or Tenax-TA, often at cryogenic temperatures.[11]

2. Analysis: The collected DMS is then thermally desorbed from the trap and analyzed by GC with a sulfur-selective detector, similar to the analysis of DMS in seawater.[11] Real-time measurements can also be achieved using techniques like atmospheric pressure chemical ionization mass spectrometry (APCIMS).

Conclusion

Dimethyl sulfide is a key molecule in the marine environment with far-reaching implications for the global sulfur cycle and climate. Its production is intricately linked to marine microbial food webs, and its ultimate fate is determined by a complex interplay of biological, chemical, and physical processes in both the ocean and the atmosphere. A thorough understanding of the natural occurrence and environmental fate of DMS is crucial for accurately modeling its role in the Earth system and for assessing the potential impacts of environmental change on its production and emission. The methodologies outlined in this guide provide a foundation for researchers to further investigate this fascinating and important compound.

References

- 1. Environmental VOSCs--formation and degradation of dimethyl sulfide, methanethiol and related materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ACP - Exploring dimethyl sulfide (DMS) oxidation and implications for global aerosol radiative forcing [acp.copernicus.org]

- 3. Climate Change Impacts on the Marine Cycling of Biogenic Sulfur: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Biological removal of dimethyl sulphide from sea water | Semantic Scholar [semanticscholar.org]

- 6. Frontiers | Processes That Contribute to Decreased Dimethyl Sulfide Production in Response to Ocean Acidification in Subtropical Waters [frontiersin.org]

- 7. Transformation and Degradation of Dimethyl Sulfide by Marine Microorganisms or by Their Products [jstage.jst.go.jp]

- 8. Photodegradation of dimethyl sulfide (DMS) in natural waters: laboratory assessment of the nitrate-photolysis-induced DMS oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Impact of dimethylsulfide chemistry on air quality over the Northern Hemisphere - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. ACP - Chamber studies of OHâ+âdimethyl sulfoxide and dimethyl disulfide: insights into the dimethyl sulfide oxidation mechanism [acp.copernicus.org]

- 15. pnas.org [pnas.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical isomers and their related compounds is paramount. This guide provides a detailed examination of the isomers of the molecular formula C2H6O3S, along with closely related compounds, focusing on their chemical properties, biological significance, and experimental protocols.

Isomers of C2H6O3S

The molecular formula C2H6O3S corresponds to several structural isomers, with the most prominent being Methyl methanesulfonate, Ethanesulfonic acid, and Dimethyl sulfite.[1]

Methyl Methanesulfonate (MMS)

Methyl methanesulfonate (MMS), also known as methyl mesylate, is a potent alkylating agent and a well-documented carcinogen.[2] It is primarily utilized as a research chemical to induce mutations in DNA for genetic studies and has been investigated as a potential cancer chemotherapeutic agent.[3][4]

Physical and Chemical Properties:

MMS is a colorless to pale yellow liquid at room temperature with a boiling point of 202-203 °C.[4][5] It is highly soluble in water, approximately 200 g/L at 20 °C, and also soluble in dimethyl formamide and propylene glycol.[4]

| Property | Value | Reference |

| Molecular Formula | C2H6O3S | [4][5][6] |

| Molecular Weight | 110.13 g/mol | [4][5][6] |

| Density | 1.3 g/mL at 25 °C | [2][4][5] |

| Boiling Point | 202-203 °C | [2][4][5] |

| Melting Point | 20 °C | [5] |

| Water Solubility | ~200 g/L at 20 °C | [4][5] |

| Refractive Index | 1.414 | [4][5] |

Biological Activity and Signaling Pathway:

The primary biological effect of MMS is its ability to methylate DNA. It introduces methyl groups to nucleobases, predominantly at the N7 position of guanine and the N3 position of adenine.[2] This alkylation can lead to base mispairing during DNA replication, resulting in mutations and genotoxic effects.[4] The cellular response to MMS-induced DNA damage involves complex DNA repair pathways.

Experimental Protocols:

In Vitro DNA Alkylation Assay:

-

Materials: Purified DNA (e.g., calf thymus DNA), Methyl Methanesulfonate (MMS), TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0), 3 M sodium acetate (pH 5.2), cold ethanol.

-

Procedure:

-

Dissolve purified DNA in TE buffer to a final concentration of 1 mg/mL.

-

Add MMS to the DNA solution to the desired final concentration (e.g., 10 mM).

-

Incubate the mixture at 37 °C for a specified time (e.g., 1-2 hours).

-

Stop the reaction by precipitating the DNA with 0.1 volumes of 3 M sodium acetate and 2.5 volumes of cold ethanol.

-

Centrifuge to pellet the DNA, wash with 70% ethanol, and air dry.

-

Resuspend the alkylated DNA in TE buffer for downstream analysis (e.g., HPLC-MS/MS to quantify methylated bases).

-

In Vitro Cytotoxicity Assay:

-

Materials: Adherent peritoneal exudate cells (e.g., from chickens), RPMI 1640 growth media, Methyl Methanesulfonate (MMS), Ethanol (as a solvent for MMS), cell viability assay kit (e.g., MTT or Trypan Blue).

-

Procedure:

-

Harvest and culture adherent peritoneal exudate cells in appropriate culture plates.

-

Prepare various concentrations of MMS in RPMI 1640 media. A stock solution in ethanol may be used, with the final ethanol concentration kept low (e.g., 0.17%).[7]

-

Expose the cells to different doses of MMS (e.g., 2 x 10⁻⁴ M, 1 x 10⁻³ M, 5 x 10⁻³ M) for a fixed duration (e.g., 1 hour).[7]

-

Include solvent controls (media with ethanol) and sham controls (media only).[7]

-

After exposure, wash the cells and assess cell viability using a standard assay. For example, at a concentration of 2 x 10⁻⁴ M, MMS was found to have no significant cytotoxic effect on chicken macrophages.[7]

-

Ethanesulfonic Acid

Ethanesulfonic acid is an organosulfur compound that finds use in various industrial and chemical processes, including as a catalyst in organic synthesis and in the production of surfactants.[8]

Physical and Chemical Properties:

It is typically a white to off-white crystalline solid or a viscous liquid, depending on its purity and hydration state.[8] It is hygroscopic and soluble in water.[8]

| Property | Value | Reference |

| Molecular Formula | C2H6O3S | [8] |

| Molecular Weight | 110.13 g/mol | [1] |

| Appearance | White to off-white crystalline solid or viscous liquid | [8] |

| Solubility | Soluble in water | [8] |

Experimental Protocols:

Synthesis of Ethanesulfonic Acid:

This compound

This compound is another isomer of C2H6O3S.[1] It is the dimethyl ester of sulfurous acid.

Physical and Chemical Properties:

| Property | Value | Reference |

| Molecular Formula | C2H6O3S | [9] |

| Molecular Weight | 110.13 g/mol | [1] |

Further detailed physical and chemical data, as well as experimental protocols for this compound, were not available in the initial search results.

Related Compounds of C2H6O3S

Ethyl Sulfate

Ethyl sulfate (C2H6O4S), also known as ethyl hydrogen sulfate, is the monoethyl ester of sulfuric acid.[10] It is a key intermediate in the industrial production of ethanol from ethylene via the sulfuric acid hydration process.[10][11] In a biological context, it is a phase II metabolite of ethanol and serves as a biomarker for recent alcohol consumption.[10][12]

Physical and Chemical Properties:

Ethyl sulfate is a colorless, viscous, and corrosive oily liquid that is highly soluble in water.[10][13]

| Property | Value | Reference |

| Molecular Formula | C2H6O4S | [10][11] |

| Molecular Weight | 126.13 g/mol | [13] |

| Appearance | Colorless, viscous, oily liquid | [10] |

| Density | ~1.46 g/cm³ at 20°C | [10] |

| Water Solubility | Highly soluble | [10][13] |

Experimental Protocols:

Laboratory Synthesis of Ethyl Sulfate:

-

Materials: Ethanol, concentrated sulfuric acid.

-

Procedure:

-

React ethanol with sulfuric acid under gentle boiling. The temperature should be maintained below 140 °C to prevent the formation of diethyl ether as a byproduct.[11]

-

The sulfuric acid should be added dropwise, or the reaction mixture should be actively cooled due to the highly exothermic nature of the reaction.[11]

-

If the temperature exceeds 170 °C with an excess of sulfuric acid, ethyl sulfate will decompose into ethylene and sulfuric acid.[11]

-

Analytical Method for Ethyl Sulfate in Urine (LC-MS/MS):

-

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the detection of ethyl sulfate in biological matrices.

-

Sample Preparation: Urine samples can be analyzed by direct injection into the LC-MS/MS system after the addition of a deuterated internal standard (e.g., D5-EtS).[14]

-

Chromatography: Separation is achieved on a suitable HPLC column.

-

Mass Spectrometry: Detection is performed using electrospray ionization in negative ion mode (ESI-). The precursor ion for ethyl sulfate is m/z 125, with product ions at m/z 97 ([HSO4]⁻) and m/z 80 ([SO3]⁻).[14]

2-Hydroxyethanesulfonic Acid (Isethionic Acid)

Isethionic acid (C2H6O4S) is an organosulfur compound that is structurally a beta-hydroxy sulfonic acid.[15] It is a white, water-soluble solid used in the manufacture of certain surfactants and in the industrial production of taurine.[15] In biological systems, it can be synthesized from taurine and may have protective effects against type 2 diabetes.[16][17]

Physical and Chemical Properties:

| Property | Value | Reference |

| Molecular Formula | C2H6O4S | [15][18] |

| Molecular Weight | 126.13 g/mol | [15][18] |

| Appearance | White, water-soluble solid | [15] |

| Density | 1.63 g/cm³ | [15] |

| pKa | 1.39 (predicted) | [15] |

Biological Significance and Signaling Pathways:

Isethionic acid is closely linked to the metabolism of taurine, an abundant amino acid with numerous physiological roles.[19][20] Taurine is known to modulate lipid metabolism through the activation of the SIRT1/AMPK/FOXO1 signaling pathway.[21] While the direct role of isethionic acid in this pathway is not fully elucidated, its endogenous synthesis from taurine suggests a potential involvement in similar metabolic regulatory networks.[16]

Experimental Protocols:

Synthesis of Sodium Isethionate (a salt of Isethionic Acid):

The most common industrial route involves the reaction of ethylene oxide with aqueous sodium bisulfite.[15]

-

Materials: Ethylene oxide, aqueous sodium bisulfite.

-

Procedure:

-

React ethylene oxide with an aqueous solution of sodium bisulfite.

-

This reaction directly yields sodium isethionate.

-

Separation of Isomers

The separation of isomers of C2H6O3S, which have identical molecular weights, requires advanced analytical techniques. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the methods of choice.

General Chromatographic Separation Workflow:

For closely related isomers, optimization of the stationary phase, mobile phase composition, and temperature is crucial to achieve baseline separation. For instance, in HPLC, using different column chemistries like phenyl or embedded polar group columns can alter selectivity for isomers.[22]

This technical guide provides a foundational understanding of the isomers of C2H6O3S and related compounds. The data and protocols presented herein are intended to support further research and development in the fields of chemistry, biology, and medicine.

References

- 1. C2H6O3S - Wikipedia [en.wikipedia.org]

- 2. Methyl methanesulfonate - Wikipedia [en.wikipedia.org]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. Methyl methanesulfonate | 66-27-3 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. Toxic effects of methyl methanesulfonate (MMS) on activated macrophages from chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. Sulfurous acid, dimethyl ester [webbook.nist.gov]

- 10. grokipedia.com [grokipedia.com]

- 11. Ethyl sulfate - Wikipedia [en.wikipedia.org]

- 12. [PDF] Mass spectrometric identification of ethyl sulfate as an ethanol metabolite in humans. | Semantic Scholar [semanticscholar.org]

- 13. Ethyl Sulfate [drugfuture.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Isethionic acid - Wikipedia [en.wikipedia.org]

- 16. ISETHIONIC ACID - Ataman Kimya [atamanchemicals.com]

- 17. Human Metabolome Database: Showing metabocard for 2-Hydroxyethanesulfonate (HMDB0003903) [hmdb.ca]

- 18. 2-Hydroxyethanesulphonic acid | 107-36-8 [chemicalbook.com]

- 19. Taurine Metabolism: Functions, Diseases, and Research Advances - Creative Proteomics [creative-proteomics.com]

- 20. metabolon.com [metabolon.com]

- 21. Taurine Activates SIRT1/AMPK/FOXO1 Signaling Pathways to Favorably Regulate Lipid Metabolism in C57BL6 Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. separation of two isomers - Chromatography Forum [chromforum.org]

Quantum Chemical Calculations on Dimethyl Sulfite Conformers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the conformational landscape of dimethyl sulfite ((CH₃O)₂SO) based on quantum chemical calculations. It summarizes key energetic and geometric data, outlines the computational methodologies employed in foundational studies, and presents visual representations of the conformational relationships and computational workflows.

Introduction to this compound Conformational Analysis